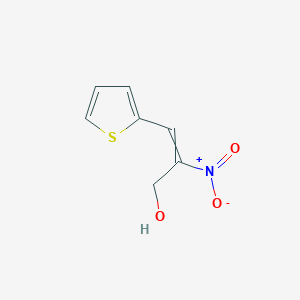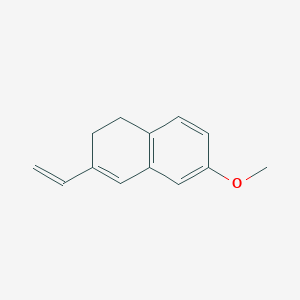
3-Ethenyl-6-methoxy-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-6-methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound consists of a naphthalene ring system with an ethenyl group at the 3-position and a methoxy group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-6-methoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . Another method includes the palladium-catalyzed coupling of Grignard reagents with in situ-generated enol phosphates . Additionally, the gold(I)-catalyzed intramolecular rearrangement of vinylidenecyclopropanes has been used to synthesize dihydronaphthalenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts such as palladium and gold is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethenyl-6-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products: The major products formed from these reactions include various substituted naphthalenes, ketones, aldehydes, and more saturated derivatives .
Aplicaciones Científicas De Investigación
3-Ethenyl-6-methoxy-1,2-dihydronaphthalene has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-6-methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand for estrogen receptors, it binds to the receptor and modulates its activity . Additionally, as an inhibitor of aldosterone synthase, it interferes with the enzyme’s function, potentially leading to therapeutic effects in conditions like congestive heart failure .
Comparación Con Compuestos Similares
- 1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene
- 6,7-dehydrosempervirol
- Negundin B
- Nafoxidene
Comparison: Compared to these similar compounds, 3-Ethenyl-6-methoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . For example, its ethenyl group at the 3-position and methoxy group at the 6-position provide unique reactivity and binding characteristics .
Propiedades
Número CAS |
832734-43-7 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-ethenyl-6-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H14O/c1-3-10-4-5-11-6-7-13(14-2)9-12(11)8-10/h3,6-9H,1,4-5H2,2H3 |
Clave InChI |
NOIJYCCWVDEJGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC(=C2)C=C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
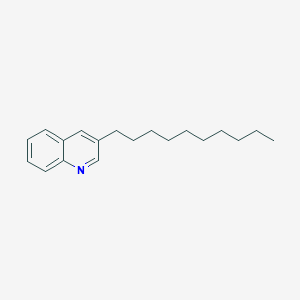
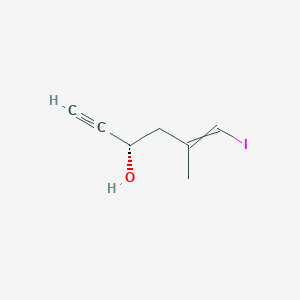
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
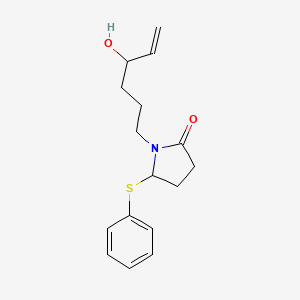
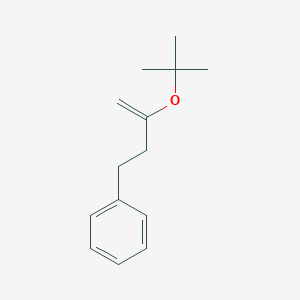
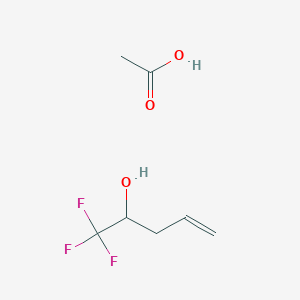
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
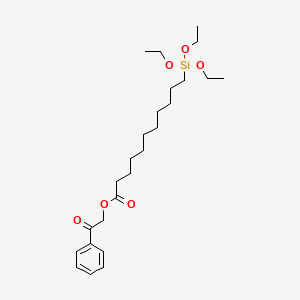

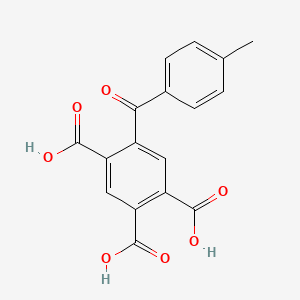
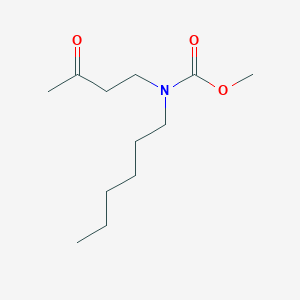
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
